N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide
Description
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide is a complex organic compound with a molecular formula of C17H13N3OS2 This compound is characterized by the presence of a thiazole ring, a benzamide group, and an isopropoxy group
Properties
IUPAC Name |
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-13(2)25-16-10-6-9-15(11-16)18(24)22-19(26)23-20-21-17(12-27-20)14-7-4-3-5-8-14/h3-13H,1-2H3,(H2,21,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKKNIIKMMFKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable precursor, such as 2-aminothiophenol, with a phenyl-substituted aldehyde under acidic conditions.
Carbamothioylation: The thiazole derivative is then reacted with an isothiocyanate to introduce the carbamothioyl group.
Benzamide Formation: The final step involves the reaction of the carbamothioyl-thiazole intermediate with 3-(propan-2-yloxy)benzoic acid under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halides, amines, dimethylformamide, and chloroform.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted amines.
Scientific Research Applications
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is investigated for its potential as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria.
Medicine: The compound is studied for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis and death. It may also inhibit key enzymes involved in bacterial metabolism.
Anti-inflammatory Activity: The compound modulates the activity of inflammatory mediators, such as cytokines and prostaglandins, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide can be compared with other similar compounds, such as:
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: Lacks the isopropoxy group, resulting in different chemical properties and biological activities.
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]furan-2-carboxamide: Contains a furan ring instead of a benzamide group, leading to variations in reactivity and applications.
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzenesulfonamide: Incorporates a sulfonamide group, which enhances its antimicrobial activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
